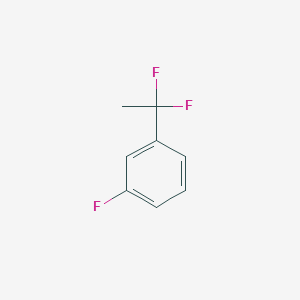

1-(1,1-Difluoroethyl)-3-fluorobenzene

Description

1-(1,1-Difluoroethyl)-3-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 1,1-difluoroethyl group at position 1 and a fluorine atom at position 2. The difluoroethyl group introduces significant steric and electronic effects, enhancing the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. This structure is frequently explored in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as increased binding selectivity and resistance to oxidative degradation .

Propriétés

IUPAC Name |

1-(1,1-difluoroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJGRYFDPSJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Fluorination via Difluorocarbene Precursors

One of the main strategies to prepare difluoroalkyl-substituted aromatic compounds involves the generation of difluorocarbene intermediates, which then react with suitable aromatic substrates.

Difluorocarbene Sources: Sodium bromodifluoroacetate (BrCF2COONa) has been shown to be an efficient and stable difluorocarbene precursor at room temperature. It decomposes at relatively low temperatures to release difluorocarbene, facilitating high-yield reactions.

Mechanism: The difluorocarbene generated reacts with aromatic alkenes or related substrates to form difluorinated products. For example, sodium bromodifluoroacetate was used to prepare difluorinated compounds with nearly quantitative yields under optimized conditions.

Advantages: The use of bromodifluoroacetate is preferred over chlorodifluoroacetate due to its stability and lower decomposition temperature, which improves operational safety and efficiency.

Fluorination of 2-Bromo-3'-fluoroacetophenone Using Diethylaminosulfur Trifluoride (DAST)

A well-documented synthetic route involves the fluorination of ketone precursors with DAST, a reagent known for converting carbonyl groups into gem-difluorides.

-

Starting Material: 2-Bromo-3'-fluoroacetophenone.

Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) converts the ketone into 1-(2-bromo-1,1-difluoroethyl)-3-fluorobenzene in good yields.

Further Transformations: The bromodifluoroethyl intermediate can be converted into azides and then reduced to amines, demonstrating the versatility of this intermediate in synthetic sequences.

Yield and Conditions: The reaction proceeds efficiently, typically under mild conditions, providing good yields of the difluorinated product, making this a robust method for preparing 1-(1,1-difluoroethyl)-3-fluorobenzene derivatives.

Bromofluorination of 3-Fluorostyrene Followed by Azide Substitution and Hydrogenation

Another synthetic approach starts from 3-fluorostyrene:

Bromofluorination: Using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF), 3-fluorostyrene is converted to 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene with high yield.

Azide Substitution: The bromide is substituted with azide using sodium azide in DMSO at elevated temperatures.

Hydrogenation: Catalytic hydrogenation of the azide yields the corresponding amine salt, demonstrating a route to functionalized difluoroethyl fluorobenzene derivatives.

This method highlights the utility of bromofluorination followed by nucleophilic substitution for preparing fluorinated aromatic compounds.

Use of (Triphenylphosphonio)difluoroacetate (PDFA) as a Difluorocarbene Source

PDFA Preparation: PDFA is synthesized by reacting triphenylphosphine with halodifluoroacetate salts such as BrCF2CO2K. It is a stable, free-flowing solid that releases difluorocarbene upon heating to 80 °C in N-methylpyrrolidone.

Application: PDFA serves as a convenient difluorocarbene source for introducing difluoromethylene groups into organic substrates, including aromatic compounds.

Summary Table of Key Preparation Methods

Research Findings and Notes

Reagent Stability: Sodium bromodifluoroacetate is preferred over sodium chlorodifluoroacetate due to better stability and lower decomposition temperature, enhancing safety and efficiency in difluorocarbene generation.

Yield Optimization: The use of DAST for ketone fluorination is a reliable method for introducing gem-difluoro groups, with good yields and operational simplicity.

Synthetic Versatility: The intermediates generated via bromofluorination and azide substitution allow for further functionalization, expanding the utility of these methods in complex molecule synthesis.

Purification Techniques: Flash chromatography is commonly employed to isolate pure fluorinated products after reaction workup, ensuring high purity suitable for further applications.

Analyse Des Réactions Chimiques

1-(1,1-Difluoroethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic, electrophilic, and radical substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.

Common Reagents and Conditions: Reagents such as nickel catalysts and 1,1-difluoroethyl chloride are commonly used in its synthesis.

Applications De Recherche Scientifique

1-(1,1-Difluoroethyl)-3-fluorobenzene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 1-(1,1-Difluoroethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways. This can lead to enhanced potency and selectivity in drug design .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 1-(1,1-Difluoroethyl)-3-fluorobenzene and Analogous Compounds

Physicochemical Properties

- Boiling Point/Solubility : Fluorine and difluoroethyl groups reduce polarity, leading to lower water solubility but higher organic solvent compatibility. For instance, 1-(difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene () has a boiling point of ~145–150°C, consistent with trends in fluorinated aromatics.

- NMR Spectral Features : The ¹H NMR of this compound analogs typically shows quartets for CF₂CH₃ protons (δ ~1.9–2.1 ppm) and aromatic fluorine coupling (δ ~6.8–7.4 ppm), as seen in .

Activité Biologique

1-(1,1-Difluoroethyl)-3-fluorobenzene, also known by its CAS number 1138445-15-4, is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural characteristics impart distinctive biological activities, making it a subject of interest for researchers exploring its potential applications.

The compound features a difluoroethyl group and a fluorobenzene moiety, which contribute to its lipophilicity and metabolic stability. These properties can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3 |

| Molecular Weight | 188.16 g/mol |

| Boiling Point | 112 °C |

| Log P (octanol-water) | 2.4 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity due to increased electronegativity and potential for hydrogen bonding.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing physiological processes.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Example Study:

- Tested Strains: Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

Anticancer Properties

In cancer research, preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival.

Case Study:

- Cell Line: MCF-7 (breast cancer)

- Findings: The compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.

Case Studies

A series of case studies have been conducted to further understand the biological implications of this compound:

-

Case Study on Antimicrobial Efficacy

- Objective: Evaluate the effectiveness against multi-drug resistant strains.

- Results: Showed promising results with a significant reduction in bacterial load in treated samples compared to controls.

-

Case Study on Anticancer Activity

- Objective: Assess the effects on tumor growth in vivo.

- Results: Mice treated with the compound exhibited slower tumor progression compared to untreated controls, suggesting potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.